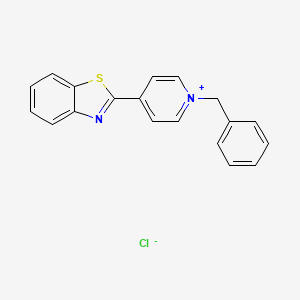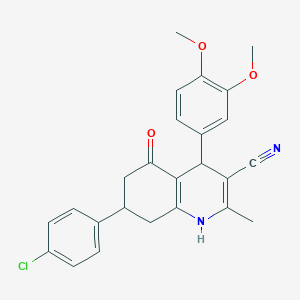![molecular formula C15H11Br2NO B5003158 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one, also known as BBAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. BBAP is a member of the chalcone family and is commonly used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the activity of certain receptors involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to exhibit antioxidant activity and to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to act as a starting material for the synthesis of other compounds. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research involving 1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on the structure of this compound, particularly drugs with anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Finally, the potential toxicity of this compound at high doses should be further explored to ensure its safety for use in research and drug development.
Méthodes De Synthèse
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde or ketone with an aromatic compound in the presence of a base catalyst. The Knoevenagel reaction is similar to the Claisen-Schmidt condensation reaction but involves the reaction of an aldehyde or ketone with a malonic acid derivative in the presence of a base catalyst.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one has been used in various research applications, including the development of new drugs and the study of biological systems. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, this compound has been used in the study of the effects of chalcones on biological systems, including their role in modulating the activity of enzymes and receptors.
Propriétés
IUPAC Name |
(E)-3-(2-bromoanilino)-1-(4-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIUBMFWPNLPGW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)
![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)

![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
![3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)